Cas no 201864-71-3 (FMOC-D-b-homoalanine)
FMOC-D-b-homoalanine Chemical and Physical Properties
Names and Identifiers
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- Fmoc-D-beta-homoalanine
- Fmoc-D-3-Abu-OH
- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
- FMOC-3-D-AMINOBUTANOIC ACID
- Fmoc-D-β-homoalanine
- Fmoc-D-β-HomoAla-OH
- Fmoc-3-aminobutyric acid
- Fmoc-D-b-Homoalanine, AldrichCPR
- N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine
- AKOS015900977
- Fmoc-?-HoAla-OH
- EN300-624011
- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- CS-0038508
- (R)-3-(Fmoc-amino)butyric acid
- Fmoc-D-b-homoalanine
- A879792
- AC-22066
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
- Z2044821426
- 201864-71-3
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- SCHEMBL7391100
- AS-31084
- MFCD00270344
- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
- (3R)-3-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-BUTANOIC ACID
- Fmoc-D-Ala-(C#CH2)OH
- Fmoc--HoAla-OH Fmoc--homoalanine
- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(3R)-
- Fmoc-D-3-Abu-OH(Fmoc-D-3-Aminobutyric acid)
- DS-018962
- (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-; (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid; (3R)-3-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)butanoic acid
- FMOC-D-b-homoalanine
-
- MDL: MFCD00270344
- Inchi: 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
- InChI Key: LYMLSPRRJWJJQD-GFCCVEGCSA-N
- SMILES: O(C(N[C@H](C)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 325.13100
- Monoisotopic Mass: 325.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Boiling Point: 555.3℃/760mmHg
- PSA: 75.63000
- LogP: 3.77920
FMOC-D-b-homoalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN536-1g |
FMOC-D-b-homoalanine |
201864-71-3 | 98% | 1g |
170.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN536-5g |
FMOC-D-b-homoalanine |
201864-71-3 | 98% | 5g |
740.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN536-200mg |
FMOC-D-b-homoalanine |
201864-71-3 | 98% | 200mg |
57.0CNY | 2021-07-12 | |
| TRC | F657673-500mg |
FMOC-D-b-homoalanine |
201864-71-3 | 500mg |
$ 167.00 | 2023-09-07 | ||
| TRC | F657673-1g |
FMOC-D-b-homoalanine |
201864-71-3 | 1g |
$ 247.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94550-1g |
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid |
201864-71-3 | 98% | 1g |
¥105.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94550-10g |
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid |
201864-71-3 | 98% | 10g |
¥830.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94550-5g |
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid |
201864-71-3 | 98% | 5g |
¥241.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94550-25g |
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid |
201864-71-3 | 98% | 25g |
¥1001.0 | 2023-09-07 | |
| Chemenu | CM183402-1g |
Fmoc-D-3-Abu-OH |
201864-71-3 | 95+% | 1g |
$102 | 2021-06-09 |
FMOC-D-b-homoalanine Suppliers
FMOC-D-b-homoalanine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on FMOC-D-b-homoalanine
Introduction to FMOC-D-b-homoalanine (CAS No. 201864-71-3)
FMOC-D-b-homoalanine, with the chemical name N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound, identified by its unique CAS No. 201864-71-3, plays a crucial role in the development of novel therapeutic agents and biotechnological applications. Its molecular structure, characterized by a fluorenylmethoxycarbonyl (FMOC) protecting group and a D-β-homoalanine backbone, makes it an invaluable tool for synthetic chemists and biochemists.
The significance of FMOC-D-b-homoalanine in modern chemistry cannot be overstated. It serves as a key intermediate in the synthesis of complex peptides, enabling researchers to construct intricate molecular architectures with high precision. The FMOC group, a widely used protecting group in peptide chemistry, ensures selective modification of amino groups while maintaining the integrity of the peptide backbone. This feature is particularly important in multi-step synthetic pathways where selective reactivity is essential.
In recent years, advancements in peptide-based drug design have highlighted the importance of non-standard amino acids like D-b-homoalanine. These amino acids offer unique structural and functional properties that can enhance the efficacy and selectivity of therapeutic agents. For instance, peptides incorporating D-amino acids have shown promise in overcoming enzymatic degradation, thereby extending their biological half-life. Additionally, the use of β-homoalanine derivatives has been explored for their potential to modulate protein-protein interactions and enzyme activities.
The application of FMOC-D-b-homoalanine extends beyond academic research into industrial settings. Pharmaceutical companies utilize this compound to develop novel biologics and vaccines. The ability to incorporate non-standard amino acids into peptide chains allows for the creation of molecules with tailored biological activities. This has led to significant breakthroughs in areas such as immunotherapy and antiviral drug development.
Recent studies have demonstrated the utility of FMOC-D-b-homoalanine in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics have shown promise in treating various diseases, including cancer and inflammatory disorders. The fluorenylmethoxycarbonyl group facilitates easy removal during post-synthetic modifications, allowing for further functionalization and optimization.
The chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine make it an excellent candidate for use in solid-phase peptide synthesis (SPPS). SPPS is a widely employed technique for constructing peptides on an automated platform, enabling high-throughput synthesis and rapid screening of potential drug candidates. The compatibility of this compound with standard SPPS protocols ensures its broad applicability in both academic and industrial laboratories.
In conclusion, FMOC-D-b-homoalanine (CAS No. 201864-71-3) is a versatile and indispensable compound in modern peptide chemistry. Its unique structural features and reactivity make it an essential tool for researchers working on peptide-based therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in the development of innovative treatments for a wide range of diseases.
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